Pterocarpane

Pterocarpans are a class of polyphenolic compounds primarily found in leguminous plants such as Pterocarpus species and Acacia. These natural products exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Structurally, pterocarpans feature a hydroxyl group at the 2-position and a carbonyl group at the 3-position on a benzene ring, which contribute to their distinctive pharmacological profiles.

In recent years, extensive research has been conducted on pterocarpans due to their potential applications in various fields. For instance, studies have shown that these compounds can effectively inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells, making them promising candidates for developing new antioxidants and therapeutic agents. Additionally, some pterocarpans display significant anti-inflammatory effects by modulating cytokine expression and inhibiting inflammatory pathways. Furthermore, their antimicrobial properties make them valuable for formulating natural preservatives and topical treatments.

Overall, the multifaceted bioactivities of pterocarpans highlight their potential in pharmaceuticals, cosmetics, and food industries, making them an exciting area of investigation for scientists and researchers worldwide.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

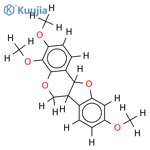

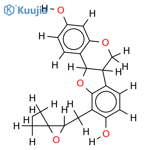

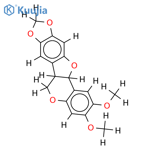

|

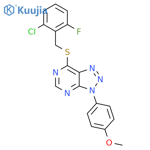

(±)-3,4,9-Trimethoxypterocarpan | 10528-09-3 | C18H18O5 |

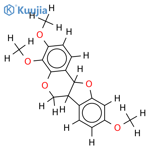

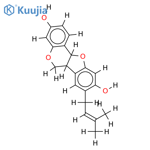

|

(±)-3,4,9-Trimethoxypterocarpan | 22973-36-0 | C18H18O5 |

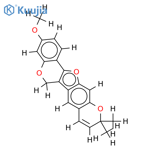

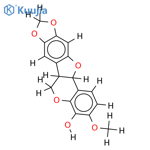

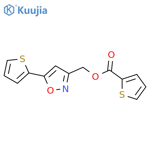

|

3-O-Methylanhydrotuberosin | 41347-50-6 | C21H18O4 |

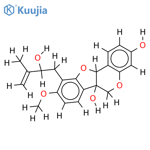

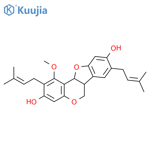

|

(6aS,11aS)-10-((2S)-2-hydroxy-3-methylbut-3-enyl)-9-methoxy-6a-hydroxypterocarpan | 1304010-40-9 | C21H22O6 |

|

(6aR,11aR)-3,9-dihydroxy-10-(2,3-epoxy-3-methylbutyl)pterocarpan | 1304542-25-3 | C20H20O5 |

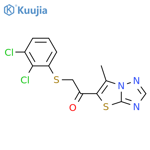

|

(±)-Sophorapterocarpan A | 77369-92-7 | C20H20O4 |

|

(+-)-4-Hydroxy-3-methoxy-8,9-methylendioxy-pterocarpan | 69684-78-2 | C17H14O6 |

|

1-methoxyficifolinol | 129280-35-9 | C26H30O5 |

|

neorautenanol | 76175-39-8 | C21H18O6 |

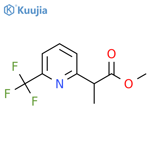

|

(6aR,11aR)-(-)-2-methoxypterocarpin | 30461-93-9 | C18H16O6 |

Verwandte Literatur

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

Empfohlene Lieferanten

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

Methyl salicylate Cas No: 119-36-8

Methyl salicylate Cas No: 119-36-8